4-(4-Bromophenoxy)tetrahydro-2H-pyran

Vue d'ensemble

Description

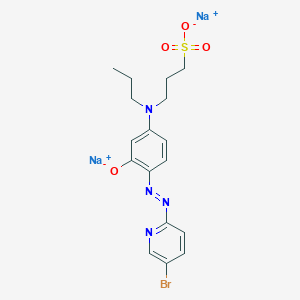

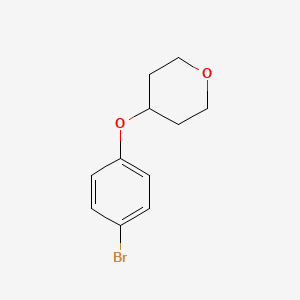

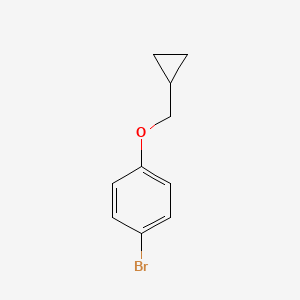

4-(4-Bromophenoxy)tetrahydro-2H-pyran is a chemical compound that belongs to the class of phenoxy ethers with a tetrahydropyran moiety. It is characterized by the presence of a bromine atom on the phenyl ring, which is connected through an oxygen atom to the tetrahydropyran ring. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of related tetrahydropyran derivatives has been explored in several studies. For instance, the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones via a nickel-catalyzed coupling reaction has been reported, which could provide insights into the synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran . Additionally, a synthetic route for 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol has been designed, which involves etherification and debenzylation steps that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods such as Density Functional Theory (DFT) . These studies provide a foundation for understanding the molecular geometry, stability, and electronic properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran. The presence of the bromine atom is likely to influence the electronic distribution within the molecule, which can be analyzed through HOMO-LUMO studies and molecular electrostatic potential (MEP) calculations .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyran derivatives has been studied in the context of pyrolysis kinetics. The gas-phase pyrolysis of tetrahydropyranyl phenoxy ethers, including 2-(4-bromophenoxy)tetrahydro-2H-pyran, has been examined, revealing that the reactions are homogeneous, unimolecular, and follow a first-order rate law . These studies suggest that the compound can undergo thermal elimination to yield dihydropyran and the corresponding substituted phenol. The reaction mechanism involves a four-membered cyclic transition state, with the rate constants being influenced by the substituents on the phenoxy ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran can be inferred from related studies on tetrahydropyran derivatives. The spectroscopic properties, such as FT-IR and UV-Vis spectra, can provide information on the functional groups and electronic transitions within the molecule . Theoretical calculations, including NBO analysis and first hyperpolarizability, can be used to assess the stability and potential nonlinear optical properties of the compound . Additionally, the antimicrobial evaluation of pyran derivatives indicates that these compounds may exhibit biological activity, which could be relevant for the compound .

Applications De Recherche Scientifique

-

Organic Synthesis

- Summary of Application : This compound is a halogenated heterocycle that is used as a building block in organic synthesis .

- Methods of Application : It may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .

- Results or Outcomes : The use of this compound in organic synthesis can lead to the production of various other compounds, depending on the specific reactions and conditions used .

-

Safety Data Sheet Production

- Summary of Application : “4-(4-Bromophenoxy)tetrahydro-2H-pyran” is used in the production of safety data sheets .

- Methods of Application : The compound’s properties are analyzed and documented in a safety data sheet, which provides information about handling, storage, and emergency measures in case of an accident .

- Results or Outcomes : The production of a safety data sheet for this compound helps ensure safe handling and use of the compound in various applications .

-

Production of 4-Bromo-Phenol

- Summary of Application : “4-(4-Bromophenoxy)tetrahydro-2H-pyran” can be used to produce 4-bromo-phenol .

- Methods of Application : The production process involves a reaction that occurs at a temperature of 20°C .

- Results or Outcomes : The outcome of this application is the production of 4-bromo-phenol, which has its own set of uses in various industries .

-

Synthesis of 2-(4-Lithiophenoxy)-Tetrahydro-2H-Pyran and 4-(Tetrahydropyranyloxymethyl)Phenyl Magnesium Bromide

- Summary of Application : This compound may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .

- Methods of Application : The specific methods of application can vary greatly depending on the specific reactions and conditions used .

- Results or Outcomes : The outcomes can vary greatly depending on the specific reactions and conditions used .

Safety And Hazards

Propriétés

IUPAC Name |

4-(4-bromophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYXVTLWTKYPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584169 | |

| Record name | 4-(4-Bromophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenoxy)tetrahydro-2H-pyran | |

CAS RN |

215453-84-2 | |

| Record name | 4-(4-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215453-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)